molecular formula C28H19NO3 B2922927 2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one CAS No. 1023525-11-2

2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one

Cat. No. B2922927
CAS RN: 1023525-11-2
M. Wt: 417.464
InChI Key: YVCDSACMFGGNKA-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one is a synthetic organic compound belonging to the quinoline family. It is a heterocyclic organic compound with a structure composed of a quinoline ring fused to an indene ring. The compound has been studied for its potential applications in scientific research, due to its unique properties.

Scientific Research Applications

Synthesis Techniques

The synthesis of indeno[1,2-b]quinoline derivatives showcases a range of methods, including multi-component reactions and microwave-assisted techniques, demonstrating the compound's versatility in organic synthesis. For instance, Heravi et al. (2010) report on the efficient synthesis of indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives through a four-component coupling reaction, highlighting the use of green and reusable catalysts for sustainable chemistry practices (Heravi et al., 2010). Another example includes the one-pot synthesis under microwave irradiation by Peng et al. (2009), which underscores the advantages of short reaction times and high yields, emphasizing efficiency in the creation of indeno[2,1-f]quinolin-3(2H)-one derivatives (Peng et al., 2009).

Anticancer Potential

Research into indeno[1,2-b]quinoline derivatives has also revealed promising anticancer properties. Tseng et al. (2016) synthesized indeno[1,2-b]quinoxaline derivatives and evaluated their antiproliferative activity, identifying compounds with significant activity against cancer cell lines. The study found that certain compounds exhibited potent inhibitory activities against topoisomerases, which are enzymes crucial for DNA replication and repair, suggesting a mechanism for their anticancer effects (Tseng et al., 2016).

Catalytic Applications

The role of indeno[1,2-b]quinolinones in catalytic applications is highlighted by the work of Kumaresan and Sami (2021), who focused on the synthesis of these compounds through the condensation reaction of 1,3-diones, amines, and aldehydes. They employed heteropoly-11-molybdo-1-vanadophosphoric acid supported on montmorillonite K-10 clay as a catalyst, showcasing the compound's utility in green chemistry due to the catalyst's reusability and the solvent-free conditions of the synthesis (Kumaresan & Sami, 2021).

properties

IUPAC Name

7,8-dimethoxy-10-naphthalen-2-ylindeno[1,2-b]quinolin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19NO3/c1-31-23-14-21-22(15-24(23)32-2)29-27-19-9-5-6-10-20(19)28(30)26(27)25(21)18-12-11-16-7-3-4-8-17(16)13-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCDSACMFGGNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC6=CC=CC=C6C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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